molecular formula C17H20N6O2 B2779722 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396812-48-8

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2779722
CAS No.: 1396812-48-8
M. Wt: 340.387
InChI Key: IRYJIUWRYRSDOF-UHFFFAOYSA-N
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Description

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the cyclohexene carboxylic acid derivative, which is then coupled with a phenyl group through an amide bond formation. The tetrazole ring is introduced in the final steps through cyclization reactions involving suitable precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can be employed to streamline the process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
  • 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-methyl-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[4-(cyclohex-3-ene-1-carbonylamino)phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-22(2)17(25)15-19-21-23(20-15)14-10-8-13(9-11-14)18-16(24)12-6-4-3-5-7-12/h3-4,8-12H,5-7H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYJIUWRYRSDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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